molecular formula C10H14ClN3 B13318114 1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine

1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13318114
M. Wt: 211.69 g/mol
InChI Key: DWLSSLSKMFCNGG-UHFFFAOYSA-N
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Description

1-{bicyclo[221]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine is a synthetic compound characterized by its unique bicyclic structure and the presence of a chloro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the pyrazole ring: The bicyclic core is then functionalized to introduce the pyrazole ring. This can be done through a cyclization reaction involving hydrazine and a suitable 1,3-dicarbonyl compound.

    Chlorination: The final step involves the chlorination of the pyrazole ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders or inflammatory diseases.

    Materials Science: Its unique structure makes it a potential candidate for the development of novel polymers or materials with specific mechanical or thermal properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a rigid conformation, which can enhance binding affinity and specificity. The chloro group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine
  • Bicyclo[2.2.1]heptan-2-one
  • Bicyclo[2.2.1]heptan-2-ol
  • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one

Uniqueness: this compound stands out due to the presence of both a bicyclic structure and a chloro-substituted pyrazole ring. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-chloropyrazol-3-amine

InChI

InChI=1S/C10H14ClN3/c11-8-5-14(13-10(8)12)9-4-6-1-2-7(9)3-6/h5-7,9H,1-4H2,(H2,12,13)

InChI Key

DWLSSLSKMFCNGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3C=C(C(=N3)N)Cl

Origin of Product

United States

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